2-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide
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Overview
Description
2-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide is a chemical compound characterized by its bromine and fluorine atoms on a benzene ring, which is further modified by an N-(1-methylcyclopropyl)amide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide typically involves multiple steps, starting with the bromination and fluorination of benzene derivatives. The amide group is then introduced through a reaction with 1-methylcyclopropylamine under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Oxidation: Converting the bromine atom to a more oxidized state.
Reduction: Reducing the fluorine atom or other functional groups.
Substitution: Replacing the bromine or fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in industrial processes.
Scientific Research Applications
2-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity, while the amide group interacts with biological targets. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
2-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide is unique due to its specific combination of halogen atoms and the cyclopropylamine group. Similar compounds include:
2-Bromo-4-fluoro-N-(cyclopropyl)benzamide
2-Bromo-4-fluoro-N-(ethyl)benzamide
2-Bromo-4-fluoro-N-(propyl)benzamide
These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-11(4-5-11)14-10(15)8-3-2-7(13)6-9(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJRLZENAWKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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